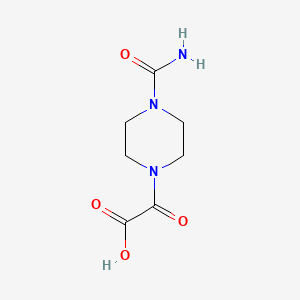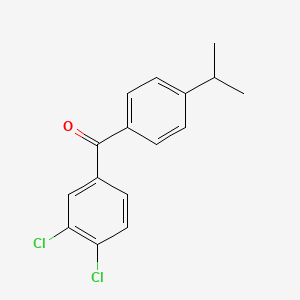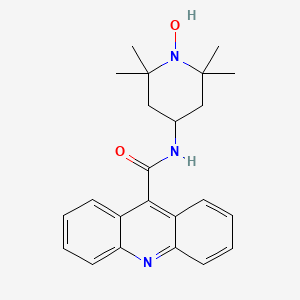
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acridine-9-carboxamide
Vue d'ensemble
Description
“1-Hydroxy-2,2,6,6-tetramethylpiperidine” is an organic compound with the formula C5H6Me4NOH (Me = CH3). It’s a white solid and is classified as a hydroxylamine . The compound has attracted interest as the reduced derivative of the popular radical 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) .
Molecular Structure Analysis
The molecular structure of “1-Hydroxy-2,2,6,6-tetramethylpiperidine” is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
TEMPO is commonly used as an oxidizing agent in organic synthesis . It’s used as a catalyst and chemical oxidant by virtue of being a stable aminoxyl radical .Physical And Chemical Properties Analysis
“1-Hydroxy-2,2,6,6-tetramethylpiperidine” is a white solid with a melting point of 39–40 °C . The molecular weight of “4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl” is 172.248 g·mol−1 .Applications De Recherche Scientifique
Antitumor Activity and DNA Interaction
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acridine-9-carboxamide and its derivatives show promise in cancer research due to their ability to bind to DNA and exhibit antitumor activities. Studies have highlighted the compound's capability to intercalate into DNA, affecting nucleic acid synthesis and potentially inhibiting tumor growth. These acridine derivatives have demonstrated a broad spectrum of activity against solid tumors in vivo, including potential for 100% cures of advanced diseases in certain models, highlighting their importance as a new class of antitumor agents (Atwell et al., 1987; Denny et al., 1987).
Molecular Mechanisms
The molecular mechanisms underlying the antitumor effects of acridine derivatives include interactions with DNA that lead to cytotoxicity and DNA damage. These mechanisms are closely related to the compound's ability to form DNA adducts and interfere with topoisomerase II, a key enzyme in DNA replication and repair. Such interactions are indicative of the potential therapeutic applications of acridine derivatives in cancer treatment (Pastwa et al., 1998).
Biochemical Applications
Beyond antitumor activity, acridine derivatives, including N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acridine-9-carboxamide, find applications in biochemistry and material science. They serve as probes in studying biochemical pathways, DNA interactions, and as components in developing new materials with specific biological functions. For instance, nitroxide spin-labeled derivatives have been explored for their roles in inducing specific structural formations in peptides and as probes for electron spin resonance studies (Toniolo et al., 1998).
Synthesis and Chemical Properties
The synthesis and chemical properties of acridine derivatives are critical in tailoring these compounds for specific scientific research applications. Research focuses on developing methods to synthesize these compounds efficiently and understanding their physicochemical properties to optimize their biological activities. This includes studies on their interactions with DNA and the synthesis of analogs with varying substituents to enhance antitumor efficacy or to study DNA-binding mechanisms (Giudice et al., 1997).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acridine-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-22(2)13-15(14-23(3,4)26(22)28)24-21(27)20-16-9-5-7-11-18(16)25-19-12-8-6-10-17(19)20/h5-12,15,28H,13-14H2,1-4H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYSUZWFZJDIFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)NC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376320 | |
| Record name | N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acridine-9-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acridine-9-carboxamide | |
CAS RN |
216393-51-0 | |
| Record name | N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acridine-9-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



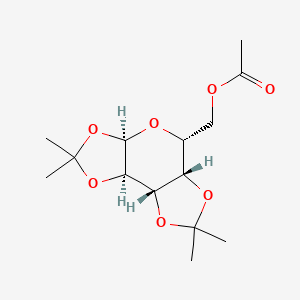
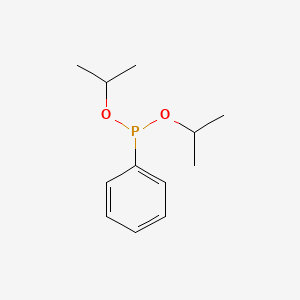
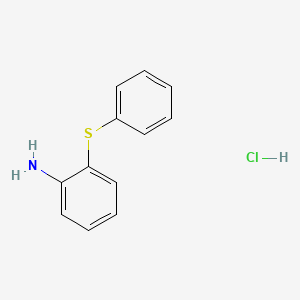
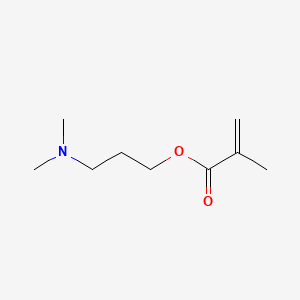

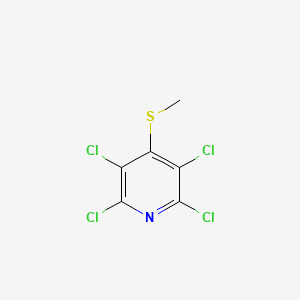


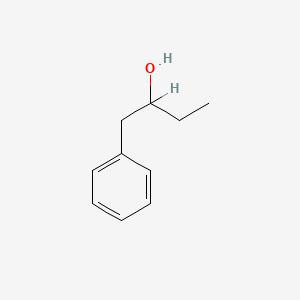

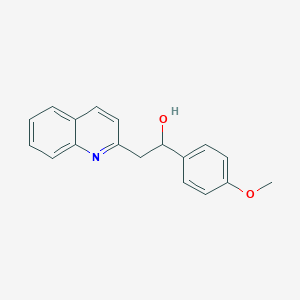
![1-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethan-1-one](/img/structure/B1597040.png)
